Insulin Degludec

Catalog No.
S951481
CAS No.
844439-96-9
M.F
C274H411N65O81S6
M. Wt
6104 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Degludec

CAS Number

844439-96-9

Product Name

Insulin Degludec

IUPAC Name

16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid

Molecular Formula

C274H411N65O81S6

Molecular Weight

6104 g/mol

InChI

InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

FYZPCMFQCNBYCY-WIWKJPBBSA-N

SMILES

Array

Synonyms

(1A-21A),(1B-29B)-insulin (human), 29B-(N6-(N-(15-carboxy-1- oxopentadecyl)-L-gamma- glutamyl)-L-lysine)-, degludec, insulin degludec

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

The exact mass of the compound Insulin degludec is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pancreatic Hormones - Insulins - Insulin, Long-Acting - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin Degludec (CAS: 844439-96-9) is an ultra-long-acting basal insulin analogue engineered for extended pharmacokinetic stability and neutral-pH solubility. Structurally modified from human insulin via the deletion of ThrB30 and the attachment of a 16-carbon fatty diacid (hexadecanedioic acid) to LysB29 via a gamma-L-glutamyl spacer, this compound exists as soluble dihexamers in the presence of zinc and phenol[1]. Upon subcutaneous injection and subsequent phenol diffusion, it undergoes a distinct self-assembly process into massive multi-hexamer chains, creating a slow-release depot [2]. For procurement officers and formulation scientists, Insulin Degludec represents a highly specified active pharmaceutical ingredient (API) when developing flat-profile basal insulins or exploring novel delivery mechanisms that require strict structural stability at physiological pH.

Substituting Insulin Degludec with earlier-generation basal analogues like Insulin Glargine or Insulin Detemir fundamentally compromises formulation flexibility and pharmacokinetic reproducibility. Insulin Glargine achieves its delayed absorption by precipitating at physiological pH, necessitating an acidic formulation (pH 4.0) that strictly precludes co-formulation with neutral, rapid-acting insulins like Insulin Aspart [1]. Conversely, while Insulin Detemir is soluble at neutral pH, it readily forms hybrid hexamers when mixed with rapid-acting analogues, altering the intended release profile [2]. Insulin Degludec overcomes both limitations: its dihexameric structure remains stable at pH 7.4 and acts independently of co-formulated rapid-acting insulins, making it the required baseline material for developing stable, single-injection basal-bolus combination products [3].

Pharmacokinetic Half-Life and Depot Duration

In steady-state pharmacokinetic models, Insulin Degludec demonstrates a significantly extended absorption profile compared to first-generation basal analogues. Studies show Insulin Degludec achieves a terminal half-life of 25.4 hours and a total duration of action exceeding 42 hours, whereas Insulin Glargine exhibits a half-life of 12.1 to 12.5 hours and a duration of approximately 24 hours [1].

Evidence DimensionTerminal half-life and duration of action
Target Compound DataHalf-life of 25.4 hours; duration >42 hours
Comparator Or BaselineInsulin glargine (Half-life of 12.1-12.5 hours; duration ~24 hours)
Quantified DifferenceMore than 2x increase in terminal half-life
ConditionsSteady-state pharmacokinetic modeling following subcutaneous injection

Procuring this compound enables the development of true 24-hour flat-coverage therapies without the end-of-dose waning characteristic of older analogues.

Neutral-pH Co-Formulation Compatibility

Insulin Degludec maintains its independent pharmacokinetic profile when co-formulated with rapid-acting insulins (e.g., Insulin Aspart) in a neutral pH 7.4 solution. In contrast, Insulin Glargine requires an acidic pH 4.0 formulation and precipitates at neutral pH, while Insulin Detemir forms unpredictable hybrid hexamers when mixed with rapid-acting analogues [1].

Evidence DimensionCo-formulation stability and independent release profile at pH 7.4
Target Compound DataMaintains independent dihexameric structure and release profile at pH 7.4
Comparator Or BaselineInsulin glargine (precipitates at pH 7.4) and Insulin detemir (forms hybrid hexamers)
Quantified DifferenceZero cross-interference in dual-insulin neutral formulations
ConditionsFixed-ratio soluble co-formulation assays (e.g., 70:30 ratio)

This compatibility dictates material selection for R&D teams developing single-injection basal-bolus combination therapies.

Intra-Subject Pharmacodynamic Reproducibility

Insulin Degludec provides a highly reproducible glucose-lowering effect, demonstrating a coefficient of variation (CV) for the area under the glucose infusion rate curve (AUC_GIR) of approximately 33% across dosing intervals. Under identical euglycemic clamp conditions, Insulin Glargine exhibits a much higher intra-subject variability, with CVs ranging from 60% to 155% [1].

Evidence DimensionDay-to-day intra-subject variability (CV of AUC_GIR)
Target Compound Data~33% coefficient of variation
Comparator Or BaselineInsulin glargine (60% to 155% coefficient of variation)
Quantified DifferenceApproximately 4x lower day-to-day variability
ConditionsSteady-state euglycemic clamp studies

This high reproducibility provides a stable baseline for in vivo metabolic modeling, drastically reducing statistical noise in preclinical and clinical trials.

Development of Fixed-Ratio Co-Formulations

Leveraging its neutral pH solubility and independent multi-hexamer assembly, Insulin Degludec is the required precursor for creating stable basal-bolus combination therapies (such as IDegAsp) without cross-interference [1].

Ultra-Long-Acting Pharmacokinetic Modeling

Utilizing its >25-hour half-life and flat release profile, this compound serves as a highly reproducible benchmark in extended-release drug delivery and subcutaneous depot research [1].

Structural Biology of Multi-Hexamer Assembly

Insulin Degludec acts as a primary model compound for studying ligand-triggered protein self-assembly, specifically the dihexamer-to-multihexamer transition initiated by phenol diffusion in physiological environments[1].

XLogP3

-4.9

Hydrogen Bond Acceptor Count

92

Hydrogen Bond Donor Count

79

Exact Mass

6101.8431193 Da

Monoisotopic Mass

6099.8364096 Da

Heavy Atom Count

426

UNII

54Q18076QB

Drug Indication

Insulin degludec is indicated to improve glycemic control in patients 1 year of age and older with diabetes mellitus.
FDA Label
Treatment of diabetes mellitus in adults.
Treatment of type I diabetes mellitus, Treatment of type II diabetes mellitus

ATC Code

A10
A10AD06
A10AE06
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10A - Insulins and analogues
A10AE - Insulins and analogues for injection, long-acting
A10AE06 - Insulin degludec

Mechanism of Action

Insulin detemir binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc, and Gab 1. Activation of these proteins leads to activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism.

Absorption Distribution and Excretion

In patients with type 1 diabetes, after 8 days of once-daily subcutaneous dosing with 0.4 U/kg, maximum insulin degludec concentrations of 4472 pmol/L were attained at a median of 9 hours (tmax). After the first dose, the median onset of appearance was around one hour. The glucose-lowering effect lasted at least 42 hours after the last of 8 once-daily injections. Insulin degludec concentration reaches steady-state levels after 3-4 days.
30 to 80% of circulating insulin is removed by the kidney.
Using a one-compartment pharmacokinetics model, the apparent volume of distribution was estimated to be 10.6 L for the pediatric population and 13.9 L for the adult population.
The mean apparent clearance of insulin degludec is 0.03 L/kg (2.1 L/h in 70 kg individuals) after a single subcutaneous dose of 0.4 units/kg.

Metabolism Metabolites

All insulin degludec metabolites are inactive. The liver and kidney play the major role in metabolizing insulin.However, while the liver predominantly metabolizes endogenous insulin, exogenous insulin is primarily metabolized due to the kidney since it is not directly delivered into the portal system.

Biological Half Life

The half-life after subcutaneous administration is determined primarily by the rate of absorption from the subcutaneous tissue. On average, the half-life at a steady state is approximately 25 hours independent of dose.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 04-14-2024

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